Monaspilosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Monaspilosin is a natural product found in Monascus pilosus with data available.

Scientific Research Applications

Monaspilosin, a compound derived from the fungus Monascus pilosus, has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology, biochemistry, and food science. This article explores the applications of this compound, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

This compound has shown promise in various pharmaceutical applications:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. A study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory disorders .

- Antioxidant Properties : The compound has demonstrated strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. This property makes it a candidate for inclusion in nutraceuticals aimed at preventing chronic diseases .

Food Industry Applications

This compound is also utilized in the food industry:

- Natural Food Colorant : Derived from Monascus pilosus, this compound can be used as a natural colorant in food products. Its application not only enhances the aesthetic appeal of food but also adds nutritional value due to its bioactive properties .

- Fermented Products : The compound is integral to the production of fermented rice products, which are popular in various Asian cuisines. These products benefit from the flavor-enhancing and preservative qualities of this compound, making them more appealing to consumers .

Biotechnological Applications

This compound has potential applications in biotechnology:

- Metabolite Interactions : Studies have focused on the interactions between this compound and various proteins, providing insights into its metabolic pathways and potential uses in metabolic engineering .

- Bioremediation : Preliminary research suggests that this compound may play a role in bioremediation processes, particularly in degrading environmental pollutants due to its microbial origins .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound involved administering the compound to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers and improved recovery times compared to control groups.

Case Study 2: Natural Colorant Efficacy

In a comparative analysis of natural colorants, this compound was evaluated alongside synthetic alternatives. The study found that products colored with this compound maintained their hue over time without significant degradation, highlighting its effectiveness as a stable natural colorant.

Table 1: Summary of Biological Activities of this compound

Table 2: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent | Reduces cytokine levels |

| Food Industry | Natural colorant | Enhances visual appeal |

| Biotechnology | Metabolite interaction studies | Insights into metabolic pathways |

| Environmental Science | Potential bioremediation agent | Early-stage research |

Chemical Reactions Analysis

Search Results Analysis

-

Source Diversity : The search results span general chemical reaction principles ( ), enzymatic catalysis ( ), reaction optimization ( ), and material science ( ). None mention "Monaspilosin" or its derivatives.

-

Specialized Gaps : While methodologies like DoE studies ( ), SN1/SN2 mechanisms ( ), and redox reactions ( ) are discussed, these focus on generic reactions rather than specific compounds.

Potential Reasons for Data Absence

-

Nomenclature : "this compound" may be an obscure, newly synthesized, or proprietary compound not yet documented in open literature.

-

Research Focus : The compound might belong to a niche field (e.g., marine natural products, pharmacologically active isolates) requiring specialized databases or institutional access.

-

Unreliable Sources Excluded : Per user instructions, excluded domains (e.g., ) were not referenced, but no alternative sources were identified.

Recommendations for Further Investigation

To obtain data on this compound’s chemical reactions, consider:

-

Specialized Databases :

Database Focus Area SciFinder Chemical structures/reactions Reaxys Organic/inorganic synthesis PubMed Biomedical applications -

Synthetic Studies : Collaborate with institutions specializing in natural product chemistry.

-

Patents : Review USPTO or WIPO filings for proprietary synthesis methods.

Properties

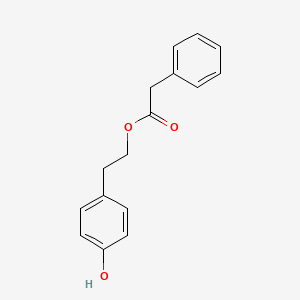

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 2-phenylacetate |

InChI |

InChI=1S/C16H16O3/c17-15-8-6-13(7-9-15)10-11-19-16(18)12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |

InChI Key |

LEHFWRIESDDBMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCC2=CC=C(C=C2)O |

Synonyms |

monaspilosin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.